Enhanced Aqueous Solubility Driven by Significantly Lower Lipophilicity
2-Chloro-N-(2-hydroxyethyl)acetamide exhibits markedly lower lipophilicity (estimated LogP of -1.09 to -1.39) compared to its N-alkyl analogs. This property is a direct consequence of the terminal hydroxyl group, which introduces additional hydrogen-bonding capacity and reduces the compound's affinity for non-polar environments. This difference is critical for applications requiring aqueous compatibility, such as biochemical assays or hydrophilic drug formulations [1][2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -1.09 (KOWWIN), -1.39 (ACD/LogP) |
| Comparator Or Baseline | 2-Chloro-N-methylacetamide: LogP = -0.27 to 0.36; 2-Chloro-N-ethylacetamide: LogP = 0.31 to 0.50; 2-Chloroacetamide (parent): LogP = -0.49 to -0.50 |
| Quantified Difference | The target compound is approximately 0.6–1.4 LogP units lower (more hydrophilic) than its N-alkyl and parent analogs, corresponding to a 4–25 fold lower octanol-water partition coefficient. |
| Conditions | Predicted data from ACD/Labs, XLogP3, KOWWIN, and other computational models. |
Why This Matters
A lower LogP directly correlates with higher aqueous solubility and can be a decisive factor for researchers selecting a chloroacetamide building block for aqueous-phase reactions or biological assays.
- [1] ChemBase. 2-chloro-N-methylacetamide. Log P = -0.27. 2025. View Source
- [2] SIELC. 2-Chloro-N-ethylacetamide. LogP = 0.312. 2018. View Source
